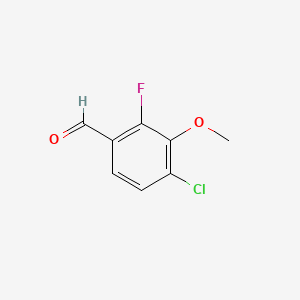

Methyl 3-(bromomethyl)-2-cyanobenzoate

Vue d'ensemble

Description

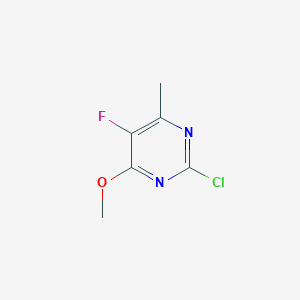

Methyl 3-(bromomethyl)-2-cyanobenzoate is a chemical compound used in organic synthesis . It is also known as 3-(Bromomethyl)benzoic acid methyl ester .

Synthesis Analysis

This compound can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters.Molecular Structure Analysis

The molecular structure of methyl 3-(bromomethyl)-2-cyanobenzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.Chemical Reactions Analysis

Methyl 3-(bromomethyl)-2-cyanobenzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.Physical And Chemical Properties Analysis

Physical properties of methyl 3-(bromomethyl)-2-cyanobenzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound’s physical state and stability. The chemical properties of methyl 3-(bromomethyl)-2-cyanobenzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups.Applications De Recherche Scientifique

Synthesis of Anticancer Compounds

Methyl 3-(bromomethyl)-2-cyanobenzoate serves as a key intermediate in the synthesis of compounds with potential anticancer activities. For example, it is utilized in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).

Identification of Genotoxic Impurities

In the pharmaceutical industry, identifying potential genotoxic impurities is critical for drug safety. A study developed and validated an HPLC method for the simultaneous detection and quantification of various methyl 2-(bromomethyl)-benzoate derivatives, including methyl 3-(bromomethyl)-2-cyanobenzoate, as genotoxic impurities of lenalidomide (Kishore Gaddam et al., 2020).

Polymer Science Applications

The compound also finds applications in polymer science, such as in the study of cycle formation in the polycondensation of potassium 3-bromomethyl-5-methylbenzoate. This research highlights the formation of cyclic oligomers in polymerization processes, which is relevant for understanding the properties and behaviors of polymeric materials (Maurice Sepulchre et al., 2003).

Development of Novel Compounds

Methyl 3-(bromomethyl)-2-cyanobenzoate is instrumental in the development of novel compounds with potential biological activities. For instance, novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes were synthesized, showing preliminary cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (S. Patil et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mécanisme D'action

In the context of Suzuki-Miyaura cross-coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction, organoboron reagents are used. These reagents are relatively stable, readily prepared, and generally environmentally benign .

The bromomethyl group in “Methyl 3-(bromomethyl)-2-cyanobenzoate” could potentially react with organoboron reagents in a Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds .

Propriétés

IUPAC Name |

methyl 3-(bromomethyl)-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSUMZSNMHFTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.